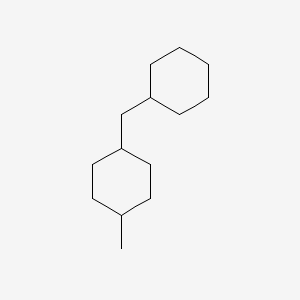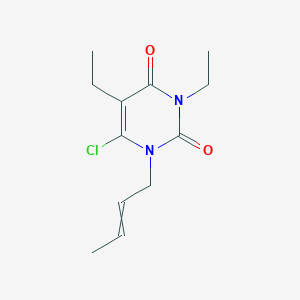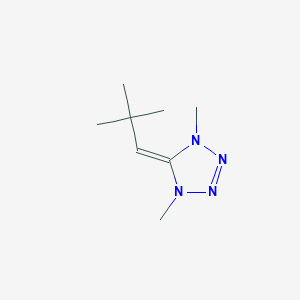
Pyrrolidine, 4-(diphenylmethylene)-1,3-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidine, 4-(diphenylmethylene)-1,3-dimethyl- is a complex organic compound characterized by a pyrrolidine ring substituted with diphenylmethylene and two methyl groups. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities and structural properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 4-(diphenylmethylene)-1,3-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina at high temperatures (165-200°C) and pressures (17-21 MPa) . This reaction is carried out in a continuous tube reactor, resulting in the formation of pyrrolidine derivatives.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves similar catalytic processes but on a larger scale. The separation and purification of the final product are achieved through multistage purification and distillation techniques .
化学反应分析
Types of Reactions
Pyrrolidine, 4-(diphenylmethylene)-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the hydrogen atoms on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols or amines .
科学研究应用
Pyrrolidine, 4-(diphenylmethylene)-1,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Plays a role in the study of enzyme inhibitors and receptor antagonists.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of Pyrrolidine, 4-(diphenylmethylene)-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the blocking of receptor sites, resulting in therapeutic effects .
相似化合物的比较
Similar Compounds
Pyrrolizines: Known for their biological activity and structural similarity to pyrrolidines.
Pyrrolidine-2-one: Another derivative with significant medicinal properties.
Pyrrolidine-2,5-diones: Used in various pharmaceutical applications.
Uniqueness
Pyrrolidine, 4-(diphenylmethylene)-1,3-dimethyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the diphenylmethylene group enhances its ability to interact with biological targets, making it a valuable compound in drug discovery and development .
属性
CAS 编号 |
54162-29-7 |
|---|---|
分子式 |
C19H21N |
分子量 |
263.4 g/mol |
IUPAC 名称 |
3-benzhydrylidene-1,4-dimethylpyrrolidine |
InChI |
InChI=1S/C19H21N/c1-15-13-20(2)14-18(15)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3 |
InChI 键 |
BJWQRVMAHCTJTG-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CC1=C(C2=CC=CC=C2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene)](/img/structure/B14632936.png)
silane](/img/structure/B14632940.png)
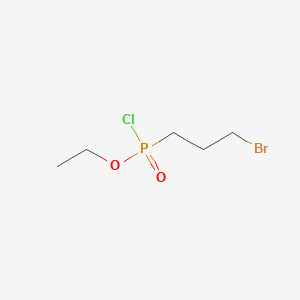
![N-[4-(Nonyloxy)phenyl]acetamide](/img/structure/B14632948.png)
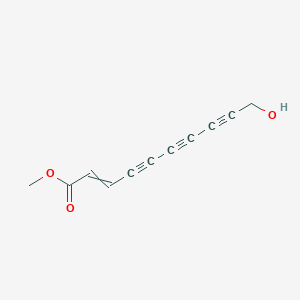
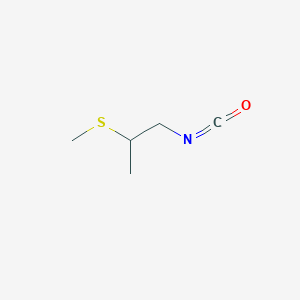

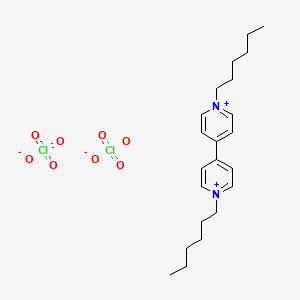
![disodium;5-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-[(Z)-2-[4-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B14632969.png)
